molecular formula C19H17BrN2O3 B3027054 (R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate CAS No. 1228690-37-6

(R)-1-Phenylethyl (5-(4-bromophenyl)-3-methylisoxazol-4-yl)carbamate

Cat. No. B3027054
CAS RN: 1228690-37-6
M. Wt: 401.3
InChI Key: YIZLYJGOEIDGMD-CYBMUJFWSA-N
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Description

Synthesis Analysis

Carbamates can be synthesized in a simple nucleophilic substitution reaction . The products are usually characterized by IR, NMR, Mass spectra, and CHN analysis .


Molecular Structure Analysis

The molecular structure of carbamates can be analyzed using various techniques such as IR, NMR, and Mass spectra .


Chemical Reactions Analysis

Carbamates can undergo various chemical reactions depending on their structure and the conditions. For example, they can act as cholinesterase-inhibiting chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamates can vary widely depending on their specific structure. For example, tert-Butyl carbamate has a molecular weight of 117.1463 .

Scientific Research Applications

Pesticide Research and Development

Carbamates, including the compound , have been widely used as pesticides due to their effectiveness in pest control. Their mode of action involves inhibiting cholinesterase enzymes, which disrupts neurotransmission in pests. Researchers explore the efficacy of this compound against specific pests, its environmental impact, and potential alternatives .

Renal and Hepatic Toxicity Studies

Laboratory experiments investigate the renal and hepatic toxicity of carbamates. Researchers evaluate compounds like aminocarb and thiodicarb for adverse effects on these vital organs. Understanding their impact helps assess safety profiles and potential risks .

Endocrine Disruption Research

Some carbamates, including the compound , are classified as endocrine-disrupting chemicals. Scientists study their effects on hormonal systems in both humans and animals. These investigations contribute to our understanding of endocrine-related health risks .

Lymphoid Organ Damage Assessment

Researchers explore the impact of carbamates on lymphoid organs, such as the spleen and thymus. By examining histological changes and hematological parameters, they gain insights into potential immunotoxic effects .

Reproductive Health Studies

Investigations focus on male reproductive organs to assess any adverse effects caused by carbamates. These studies contribute to our understanding of reproductive toxicity and guide safety evaluations .

Safety and Hazards

Carbamates can have deleterious effects on both biotic and abiotic systems . They can affect renal, hepatic, neurological, reproductive, immune, and metabolic functions in both humans and animals . Some of them are classified as endocrine-disrupting chemicals .

Future Directions

Future studies will likely focus on developing safer and more effective carbamates, understanding their mechanisms of action better, and finding ways to mitigate their potential negative impacts .

properties

IUPAC Name

[(1R)-1-phenylethyl] N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-12-17(18(25-22-12)15-8-10-16(20)11-9-15)21-19(23)24-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,21,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZLYJGOEIDGMD-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151104
Record name (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228690-37-6
Record name (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228690-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-Phenylethyl N-[5-(4-bromophenyl)-3-methyl-4-isoxazolyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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